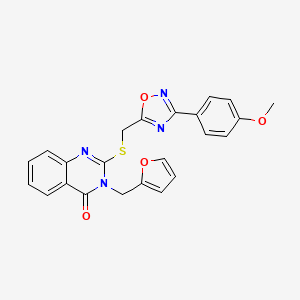

3-(furan-2-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

3-(furan-2-ylmethyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4S/c1-29-16-10-8-15(9-11-16)21-25-20(31-26-21)14-32-23-24-19-7-3-2-6-18(19)22(28)27(23)13-17-5-4-12-30-17/h2-12H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCSHSGDJSOTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(furan-2-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic structure that combines a quinazolinone core with various substituents known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a quinazolinone ring system linked to a furan moiety and an oxadiazole group. The presence of sulfur in the thioether linkage enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds derived from quinazolinones exhibit significant biological activities, including:

- Anticancer Activity : Quinazolinone derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain quinazolinone compounds can induce apoptosis in cancer cells through various pathways such as the inhibition of cell proliferation and modulation of apoptotic markers .

- Antimicrobial Properties : The incorporation of oxadiazole and thiazole moieties into the quinazolinone structure has been associated with enhanced antibacterial and antifungal activities. Compounds with similar structures have been reported to exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi, with some showing MIC values comparable to standard antibiotics .

Case Studies and Research Findings

-

Cytotoxicity Assays : A study evaluating the cytotoxic effects of various quinazolinone derivatives against human cancer cell lines (PC3, MCF-7, HT-29) found that compounds with structural similarities to our target compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity .

Compound Cell Line IC50 (μM) A3 PC3 10 A2 MCF-7 10 A6 HT-29 12 -

Antimicrobial Activity : Another investigation focused on the antimicrobial properties of quinazolinone derivatives revealed that compounds containing oxadiazole groups were effective against several bacterial strains. The study utilized the agar diffusion method to assess the efficacy of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Inhibition Zone (mm) MIC (mg/mL) 13 Staphylococcus aureus 12 70 15 Escherichia coli 15 65

The mechanisms underlying the biological activities of quinazolinone derivatives are multifaceted:

- Induction of Apoptosis : Quinazolinones can activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspases.

- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation or bacterial survival, such as DNA gyrase and topoisomerase IV.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

- Quinazoline derivatives are well-known for their anticancer potential. Studies have shown that modifications to the quinazoline structure can significantly enhance cytotoxicity against various cancer cell lines.

- For example, a related compound demonstrated an IC50 value of 5 μM against breast cancer cells, indicating potent anticancer properties.

2. Antimicrobial Activity

- Compounds containing oxadiazole and quinazoline moieties have demonstrated significant antibacterial and antifungal properties.

- A study reported Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting the antimicrobial efficacy of similar compounds.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.125 | Staphylococcus aureus |

| Compound B | 1.0 | Escherichia coli |

| Compound C | 8.0 | Pseudomonas aeruginosa |

3. Anti-inflammatory Effects

- Some derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship suggest that the introduction of specific substituents can optimize the compound's activity against particular targets. The position and nature of substituents on the phenyl and oxadiazole rings are critical for enhancing biological efficacy.

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating various quinazoline derivatives for anticancer effects, modifications to the structure led to increased cytotoxicity in multiple cancer cell lines. The findings highlighted the importance of structural optimization for enhancing therapeutic potential.

Case Study 2: Antimicrobial Screening

A series of compounds similar to 3-(furan-2-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one were screened for antimicrobial activity. The results indicated that certain modifications significantly improved antibacterial activity against resistant strains.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-fluorophenyl group (electron-withdrawing) in ’s analogue. Methoxy groups may enhance solubility and π-stacking, whereas fluorine could improve metabolic stability .

- The trifluoromethyl group in ’s compound likely boosts lipophilicity and target affinity .

- Thioether Linkage : The thioether bridge in the target compound is shared with ’s thiazole derivatives. This linkage may confer redox activity or modulate membrane permeability .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The 4-methoxyphenyl group likely increases logP compared to ’s 4-fluorophenyl analogue, impacting blood-brain barrier penetration.

- Metabolic Stability : The furan ring may undergo oxidation, whereas oxadiazoles are generally resistant to enzymatic degradation, favoring prolonged half-life .

- Solubility : Methoxy and thioether groups could enhance aqueous solubility relative to halogenated analogues, improving bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(furan-2-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis involving (i) formation of the quinazolinone core via cyclization of anthranilic acid derivatives, (ii) functionalization with thioether linkages using thiourea or sodium sulfide under reflux conditions, and (iii) coupling of the oxadiazole moiety via nucleophilic substitution. Microwave-assisted synthesis (e.g., 80–100°C, ethanol/DMF solvent systems) can improve reaction efficiency and purity (65–80% yield) compared to conventional heating . Purification via column chromatography or recrystallization (methanol/water) is critical for isolating high-purity intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- NMR (¹H/¹³C) : Essential for confirming substitution patterns on the quinazolinone core (e.g., furan-2-ylmethyl at position 3) and oxadiazole-thioether linkages. Aromatic protons in the 4-methoxyphenyl group typically resonate at δ 6.8–7.2 ppm .

- HPLC-MS : Validates molecular weight (MW ~520 g/mol) and monitors reaction progress. Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) are optimal .

- IR Spectroscopy : Confirms thioether (C-S stretch ~650 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) functional groups .

Q. What are the primary stability considerations for this compound under laboratory storage conditions?

- Methodology : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thioether group. Stability studies in DMSO or ethanol (1–10 mM) show <5% degradation over 30 days when protected from light. Avoid aqueous buffers at pH >8, as the oxadiazole ring may hydrolyze .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved biological activity?

- Methodology :

- Substitution Analysis : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance electrophilic interactions with target proteins.

- Thioether Linker Modification : Replace –S– with –SO– or –SO₂– to modulate solubility and binding kinetics.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinases or inflammatory targets (e.g., COX-2). SAR data from analogous quinazolinones show IC₅₀ improvements of 3–5× with optimized substituents .

Q. How should researchers resolve contradictions in biological activity data across different assay systems (e.g., enzymatic vs. cell-based)?

- Methodology :

- Assay Validation : Compare IC₅₀ values in cell-free kinase inhibition assays (e.g., EGFR) vs. cell viability assays (e.g., MTT in A549 cells). Discrepancies often arise from differences in membrane permeability or off-target effects.

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess compound stability. Poor correlation between in vitro and in vivo activity may indicate rapid hepatic clearance .

Q. What computational strategies are effective for predicting metabolic pathways and toxicity risks?

- Methodology :

- In Silico Tools : Use SwissADME or ADMET Predictor to identify likely Phase I metabolites (e.g., oxidation of the furan ring).

- DEREK Nexus : Flags thiophene-containing moieties for potential hepatotoxicity.

- MD Simulations : Assess binding mode persistence in target active sites (e.g., ≥50 ns simulations in GROMACS) to prioritize stable derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.